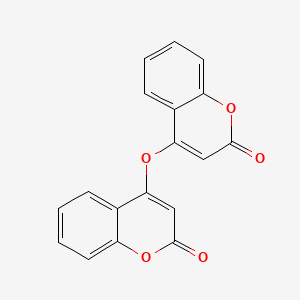

4-(2-Oxochromen-4-yl)oxychromen-2-one

Description

Properties

IUPAC Name |

4-(2-oxochromen-4-yl)oxychromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10O5/c19-17-9-15(11-5-1-3-7-13(11)22-17)21-16-10-18(20)23-14-8-4-2-6-12(14)16/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVDGPZBCKHFQGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)O2)OC3=CC(=O)OC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Oxochromen-4-yl)oxychromen-2-one typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with appropriate acylating agents. For instance, one method involves reacting 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20°C for 1 hour . The reaction yields the desired product with high efficiency and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness, potentially involving continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2-Oxochromen-4-yl)oxychromen-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form more complex derivatives.

Reduction: Reduction reactions can modify the chromenone units, potentially leading to the formation of dihydro derivatives.

Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce various functional groups into the chromenone framework.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens or nitro groups. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include various substituted chromenones, dihydro derivatives, and complex coumarin-based structures with enhanced biological activities.

Scientific Research Applications

4-(2-Oxochromen-4-yl)oxychromen-2-one has a wide range of scientific research applications:

Biology: Investigated for its role in biological processes and interactions, particularly in enzyme inhibition and molecular signaling pathways.

Mechanism of Action

The mechanism of action of 4-(2-Oxochromen-4-yl)oxychromen-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as carbonic anhydrase and monoamine oxidase, leading to various therapeutic effects . Additionally, it can modulate reactive oxygen species and inhibit microtubule polymerization, contributing to its anticancer activity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Crystallographic Comparisons

2-Oxochromen-4-yl 4-(dimethylamino)benzoate

- Structure : Features a benzoate group substituted at the 4-position of the chromen-2-one ring.

- Crystallography : The benzoate and chromen rings form a dihedral angle of 43.43°, with intermolecular C–H⋯O and C–H⋯π interactions stabilizing the crystal lattice. This contrasts with the oxygen-bridged bis-coumarin structure of the target compound, which likely exhibits different packing modes due to the absence of a benzoate substituent .

2-(2-Oxo-2-(o-tolyl)ethyl)-4H-chromen-4-one

- Structure : Contains an o-tolyl group attached via a ketone-ethyl chain.

Physicochemical Properties

Key Observations :

- Melting Points: Thiazolidinone derivatives (e.g., compound 4g, 206–208°C) exhibit lower melting points than triazole-containing analogues (e.g., compound 5, 228–230°C), likely due to reduced hydrogen-bonding capacity .

Antibacterial and Antifungal Activity

- Thiadiazole/thiazolidinone derivatives (e.g., compound 5 ) demonstrate moderate antibacterial activity, attributed to the electron-withdrawing effects of the triazole ring, which may disrupt microbial cell walls.

- Surfactin-like lipopeptides (e.g., Surfactina_C ) exhibit surfactant and antibiotic properties, contrasting with the bis-coumarin structure’s lack of reported antimicrobial activity.

Q & A

Q. What are the recommended synthetic routes for 4-(2-Oxochromen-4-yl)oxychromen-2-one, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as O-acylation or nucleophilic substitution. For example, coupling 7-hydroxy-2H-chromen-2-one with acyl chlorides in the presence of a base (e.g., triethylamine) under anhydrous conditions can yield derivatives. Solvent choice (e.g., DMF or THF), temperature (40–80°C), and catalytic agents (e.g., Lewis acids) significantly influence yield and selectivity. Monitoring via thin-layer chromatography (TLC) ensures reaction progress . Optimization requires iterative adjustments to solvent polarity and stoichiometry to minimize side reactions .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- X-ray crystallography : Resolve the crystal structure using programs like SHELXL for refinement. For example, atomic coordinates and displacement parameters can be derived from high-resolution data (e.g., R-factor < 0.05) .

- NMR spectroscopy : Confirm substituent positions via - and -NMR, with chemical shifts (δ) aligned with chromenone core signals (e.g., carbonyl carbons at ~160–180 ppm) .

- Mass spectrometry : Validate molecular weight using ESI-MS or MALDI-TOF, ensuring adherence to theoretical m/z values .

Q. What preliminary assays are used to screen the biological activity of this compound?

- Methodological Answer :

- Antimicrobial activity : Conduct disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with zone-of-inhibition measurements. Use MIC (Minimum Inhibitory Concentration) values for quantification .

- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC values. Include positive controls (e.g., doxorubicin) for comparison .

- Enzyme inhibition : Test inhibition of kinases or proteases via fluorometric or colorimetric assays (e.g., ATP depletion measured at 340 nm) .

Advanced Research Questions

Q. How can computational modeling enhance the understanding of this compound’s reactivity and stability?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electron density distributions and frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. Software like Gaussian 09 with B3LYP/6-31G(d) basis sets can model bond dissociation energies .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water, DMSO) to assess stability under physiological conditions. Parameters like RMSD (Root Mean Square Deviation) indicate conformational changes .

- ADMET Prediction : Use tools like SwissADME to estimate bioavailability, logP values, and metabolic pathways .

Q. What strategies resolve contradictions in crystallographic and spectroscopic data?

- Methodological Answer :

- Data Reconciliation : Compare XRD-derived bond lengths/angles with DFT-optimized geometries. Discrepancies >0.05 Å may indicate experimental artifacts or tautomerism .

- Variable-Temperature NMR : Detect dynamic processes (e.g., keto-enol tautomerism) by analyzing signal splitting at low temperatures (−40°C to 25°C) .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) to explain packing anomalies in XRD data .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Substituent Modulation : Introduce electron-withdrawing groups (e.g., -Cl, -CF) at position 6 to enhance antimicrobial potency. Compare IC values across derivatives .

- Scaffold Hybridization : Fuse chromenone with thiophene or morpholine moieties to improve solubility and target affinity. Assess via LogD (distribution coefficient) measurements .

- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical interaction points (e.g., hydrogen bond acceptors at the 4-oxo position) .

Key Notes for Experimental Design

- Safety : Adhere to GHS Category 4 protocols for handling acute toxicity (e.g., PPE, fume hoods) .

- Reproducibility : Validate synthetic steps with ≥3 independent replicates; report mean ± SD for bioactivity data .

- Data Transparency : Deposit crystallographic data in the Cambridge Structural Database (CSD) with CCDC numbers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.